![molecular formula C34H38FeO2Si2 B12463340 1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene](/img/structure/B12463340.png)
1,1'-Bis[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron: is a complex organometallic compound It features a central iron atom coordinated to two cyclopentadienyl rings, each substituted with a hydroxy-phenyl-trimethylsilyl-propynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron typically involves the following steps:
Formation of the Cyclopentadienyl Ligands: The cyclopentadienyl ligands are synthesized by reacting cyclopentadiene with an appropriate alkylating agent to introduce the hydroxy-phenyl-trimethylsilyl-propynyl substituents.
Coordination to Iron: The substituted cyclopentadienyl ligands are then coordinated to an iron center, often using iron(II) chloride as the iron source. This step is typically carried out in the presence of a reducing agent such as sodium or potassium to facilitate the formation of the iron-cyclopentadienyl complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile or electrophile, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(I) or iron(0) species.
科学的研究の応用
Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism by which bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes. Additionally, the cyclopentadienyl ligands can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
Ferrocene: A well-known organometallic compound with two cyclopentadienyl rings coordinated to an iron center.
Bis(cyclopentadienyl)iron(II): Similar to ferrocene but with different substituents on the cyclopentadienyl rings.
Bis(trimethylsilyl)ferrocene: Features trimethylsilyl groups on the cyclopentadienyl rings.
Uniqueness
Bis({2-[1-hydroxy-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-yl]cyclopenta-2,4-dien-1-yl})iron is unique due to the presence of hydroxy-phenyl-trimethylsilyl-propynyl substituents, which impart distinct electronic and steric properties
特性
分子式 |
C34H38FeO2Si2 |
|---|---|
分子量 |
590.7 g/mol |
IUPAC名 |
1-cyclopenta-1,3-dien-1-yl-1-phenyl-3-trimethylsilylprop-2-yn-1-ol;iron(2+) |
InChI |
InChI=1S/2C17H19OSi.Fe/c2*1-19(2,3)14-13-17(18,16-11-7-8-12-16)15-9-5-4-6-10-15;/h2*4-12,18H,1-3H3;/q2*-1;+2 |
InChIキー |
JDSJKJWBPWUFNG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC(C1=CC=C[CH-]1)(C2=CC=CC=C2)O.C[Si](C)(C)C#CC(C1=CC=C[CH-]1)(C2=CC=CC=C2)O.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate](/img/structure/B12463275.png)
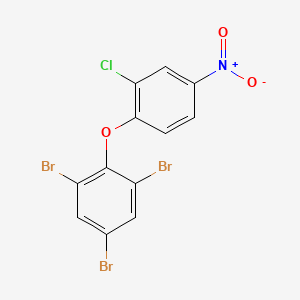

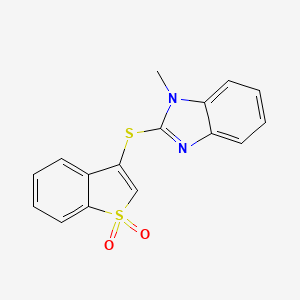
![4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12463294.png)
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)
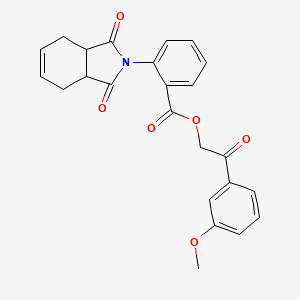
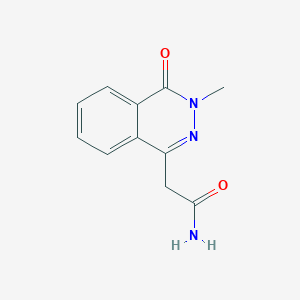
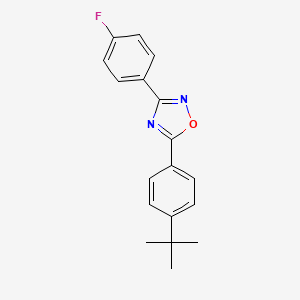
![2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
![(2E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-YL)benzenesulfonyl]pyrrol-3-YL}prop-2-enamide; para-toluene sulfonate](/img/structure/B12463324.png)
